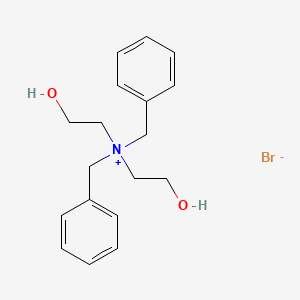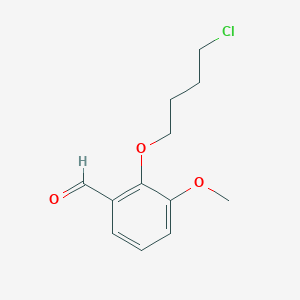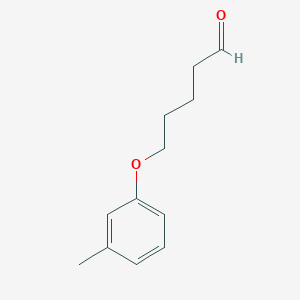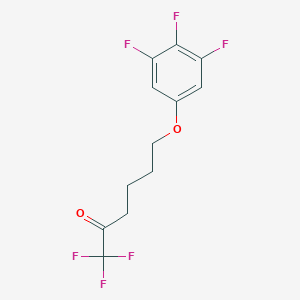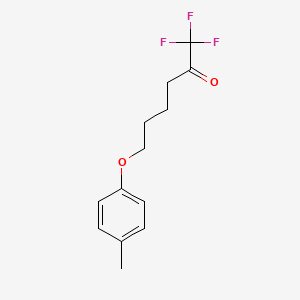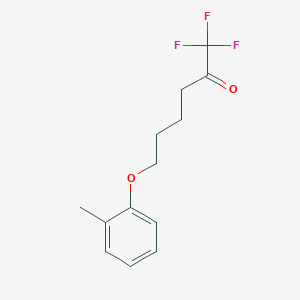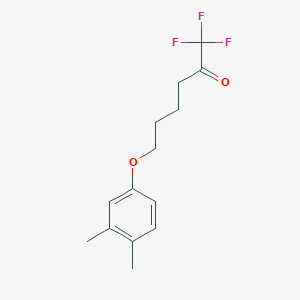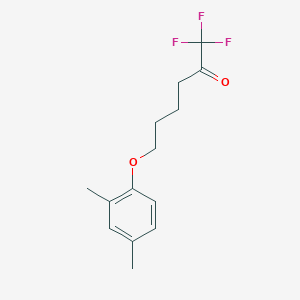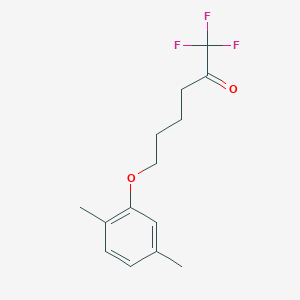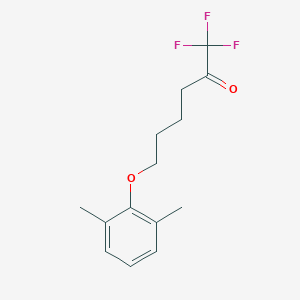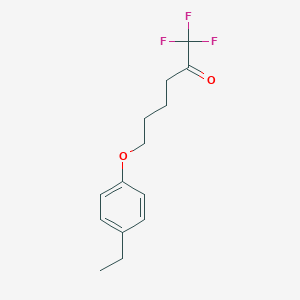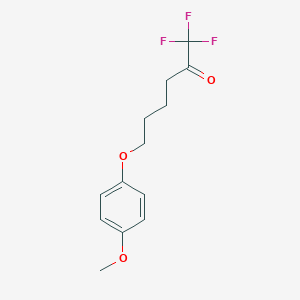
1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical structure and potential applications in various scientific fields. It is important to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale synthesis techniques. These methods are designed to produce the compound in bulk quantities while maintaining high purity and consistency. Industrial production methods often utilize advanced equipment and technologies to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms
Scientific Research Applications
The compound “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, “this compound” may be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action of “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “1,1,1-Trifluoro-6-(4-methoxyphenoxy)hexan-2-one” include those with related chemical structures or functional groups. These compounds may share certain properties and applications but also exhibit unique characteristics that distinguish them from “this compound”.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Compared to similar compounds, “this compound” may offer distinct advantages in terms of reactivity, stability, or biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-6-(4-methoxyphenoxy)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-18-10-5-7-11(8-6-10)19-9-3-2-4-12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNRIXMBIBTQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
